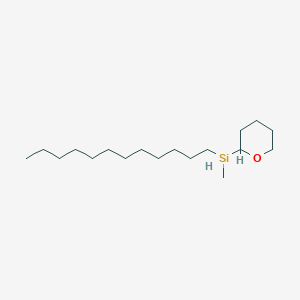Dodecyl-methyl-(oxan-2-yl)silane
CAS No.: 68037-76-3
Cat. No.: VC20428364
Molecular Formula: C18H38OSi
Molecular Weight: 298.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68037-76-3 |
|---|---|
| Molecular Formula | C18H38OSi |
| Molecular Weight | 298.6 g/mol |
| IUPAC Name | dodecyl-methyl-(oxan-2-yl)silane |
| Standard InChI | InChI=1S/C18H38OSi/c1-3-4-5-6-7-8-9-10-11-14-17-20(2)18-15-12-13-16-19-18/h18,20H,3-17H2,1-2H3 |
| Standard InChI Key | CNPNCCZOMSLZRQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC[SiH](C)C1CCCCO1 |
Introduction
Dodecyl-methyl-(oxan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a dodecyl group, a methyl group, and an oxan-2-yl moiety. This compound belongs to the broader class of silanes, which are widely studied for their diverse applications in materials science, surface chemistry, and organic synthesis.
Synthesis
The synthesis of dodecyl-methyl-(oxan-2-yl)silane typically involves hydrosilylation reactions or coupling strategies using silicon-based precursors. A general pathway might include:
-
Preparation of Oxan-2-yl Precursors: The oxan-2-yl group can be introduced via ring-opening reactions of epoxides using suitable nucleophiles.
-
Silicon Functionalization: The silicon atom is functionalized with methyl and dodecyl groups through controlled alkylation or substitution reactions.
-
Final Coupling: The oxan-2-yl moiety is attached to the silicon center using catalytic methods such as platinum-catalyzed hydrosilylation.
Applications
Dodecyl-methyl-(oxan-2-yl)silane has potential applications in several fields due to its amphiphilic nature and reactivity:
-
Surface Modification: The compound can be used as a silane coupling agent to modify surfaces for improved adhesion or hydrophobicity.
-
Polymer Chemistry: It may act as a precursor in the synthesis of organosilicon-based polymers or coatings.
-
Biomedical Applications: The ether functionality suggests potential use in biocompatible materials or drug delivery systems.
-
Catalysis: The compound could serve as a ligand or intermediate in catalytic processes involving silicon.
Analytical Characterization
To confirm the structure and purity of dodecyl-methyl-(oxan-2-yl)silane, the following analytical techniques are employed:
-
NMR Spectroscopy:
-
NMR: Identifies proton environments in the alkyl chains and oxan group.
-
NMR: Confirms carbon connectivity.
-
NMR: Provides information on the silicon center.
-
-
Infrared (IR) Spectroscopy:
-
Detects Si-C, Si-O, and C-O stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Determines molecular weight and fragmentation patterns.
-
-
Elemental Analysis:
-
Confirms the empirical formula by quantifying carbon, hydrogen, oxygen, and silicon content.
-
Research Findings
Studies on similar organosilicon compounds suggest that dodecyl-methyl-(oxan-2-yl)silane would exhibit:
-
Thermal Stability:
-
High decomposition temperatures due to the robust Si-C bonds.
-
-
Hydrophobic Properties:
-
The long dodecyl chain imparts hydrophobicity, making it useful for water-repellent coatings.
-
-
Reactivity with Hydroxyl Groups:
-
Reacts readily with hydroxyl-containing surfaces (e.g., silica) to form covalent bonds.
-
Limitations and Challenges
Despite its promising applications, some challenges include:
-
Limited water solubility, which may restrict its use in aqueous systems.
-
Potential environmental concerns related to silanes if not handled properly.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume